molecular formula C85H136N24O23 B12394946 Orexin A (16-33)

Orexin A (16-33)

Cat. No.: B12394946
M. Wt: 1862.1 g/mol
InChI Key: OJUWPKGAOUIXEV-ZEKCHBSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orexin A (16-33) is a fragment of the larger neuropeptide Orexin A, which is derived from the prepro-orexin precursorThey play crucial roles in regulating various physiological processes, including feeding behavior, sleep-wake cycles, energy homeostasis, and reward systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Orexin A (16-33) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of Amino Acids: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of the incoming amino acid.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Removal of the protecting group from the amino terminus to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Industrial Production Methods: Industrial production of Orexin A (16-33) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Orexin A (16-33) can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking of disulfide bonds to yield free thiol groups.

    Substitution: Modifications at specific amino acid residues to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).

Major Products:

    Oxidation: Formation of intramolecular disulfide bonds.

    Reduction: Free thiol-containing peptides.

    Substitution: Peptide analogs with modified residues.

Scientific Research Applications

Orexin A (16-33) has a wide range of scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating feeding behavior, sleep-wake cycles, and energy homeostasis.

    Medicine: Explored as a potential therapeutic target for conditions like narcolepsy, obesity, and addiction.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Orexin A (16-33) exerts its effects by binding to G-protein-coupled receptors, specifically orexin receptor type 1 and type 2. Upon binding, these receptors activate various downstream signaling pathways, including:

    Adenylate Cyclase Pathway: Increases cyclic adenosine monophosphate (cAMP) levels.

    Phospholipase C Pathway: Produces inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium release and protein kinase C (PKC) activation.

    Mitogen-Activated Protein Kinase (MAPK) Pathway: Involved in cell growth and differentiation

Comparison with Similar Compounds

    Orexin B (Hypocretin-2): Another neuropeptide derived from the same precursor, with similar but distinct physiological roles.

    Neuropeptide Y: Involved in regulating feeding behavior and energy homeostasis.

    Melanin-Concentrating Hormone: Plays a role in energy balance and feeding behavior.

Uniqueness of Orexin A (16-33): Orexin A (16-33) is unique due to its specific sequence and structure, which allows it to selectively bind to orexin receptors and modulate various physiological processes. Its role in regulating sleep-wake cycles and energy homeostasis makes it a valuable target for therapeutic interventions .

Properties

Molecular Formula

C85H136N24O23

Molecular Weight

1862.1 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C85H136N24O23/c1-17-45(12)69(84(131)107-59(28-44(10)11)83(130)109-70(49(16)110)85(132)101-56(71(88)118)25-41(4)5)108-67(115)37-92-73(120)47(14)97-74(121)48(15)98-78(125)62(31-52-34-90-39-95-52)106-82(129)63(32-64(87)112)99-66(114)36-91-72(119)46(13)96-65(113)35-93-76(123)61(30-51-33-89-38-94-51)105-80(127)58(27-43(8)9)104-79(126)57(26-42(6)7)103-77(124)55(22-23-68(116)117)100-81(128)60(29-50-18-20-53(111)21-19-50)102-75(122)54(86)24-40(2)3/h18-21,33-34,38-49,54-63,69-70,110-111H,17,22-32,35-37,86H2,1-16H3,(H2,87,112)(H2,88,118)(H,89,94)(H,90,95)(H,91,119)(H,92,120)(H,93,123)(H,96,113)(H,97,121)(H,98,125)(H,99,114)(H,100,128)(H,101,132)(H,102,122)(H,103,124)(H,104,126)(H,105,127)(H,106,129)(H,107,131)(H,108,115)(H,109,130)(H,116,117)/t45-,46-,47-,48-,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-/m0/s1

InChI Key

OJUWPKGAOUIXEV-ZEKCHBSBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N

Origin of Product

United States

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